molecular formula C3H6BClO2 B3044646 2-Chloro-1,3,2-dioxaborinane CAS No. 1003-43-6

2-Chloro-1,3,2-dioxaborinane

Cat. No.: B3044646
CAS No.: 1003-43-6
M. Wt: 120.34 g/mol
InChI Key: FJIUVLHTIYMPRC-UHFFFAOYSA-N
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Description

2-Chloro-1,3,2-dioxaborinane (C₃H₆O₂ClB) is a boron-containing heterocyclic compound synthesized via the reaction of trimethylene glycol (1,3-propanediol) with boron trichloride (BCl₃) under controlled conditions. Coleman et al. (1961) reported its preparation by slowly adding BCl₃ to trimethylene glycol in pentane at −10°C under a nitrogen atmosphere, yielding a liquid product with a boiling point of 28–31°C at 0.5 mm Hg and a refractive index of 1.4301 . Analytical data confirmed its molecular formula, with a yield of 74.3% . Notably, discrepancies exist in early literature regarding its physical state: Finch et al. described it as a viscous liquid, while Coleman observed a non-viscous material at room temperature .

The compound’s reactivity is exemplified by its reaction with n-butyl alcohol to form 2-n-butoxy-1,3,2-dioxaborinane, highlighting its utility in alkoxyborane synthesis .

Properties

CAS No.

1003-43-6

Molecular Formula

C3H6BClO2

Molecular Weight

120.34 g/mol

IUPAC Name

2-chloro-1,3,2-dioxaborinane

InChI

InChI=1S/C3H6BClO2/c5-4-6-2-1-3-7-4/h1-3H2

InChI Key

FJIUVLHTIYMPRC-UHFFFAOYSA-N

SMILES

B1(OCCCO1)Cl

Canonical SMILES

B1(OCCCO1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Boron-Containing Analogues

  • 6-Chloro-2-nortricyclyl-dichloroborane ([182]): Synthesized from norbornadiene and trichloroborane at −80°C, this compound can be converted into boronic acids, suggesting applications in cross-coupling reactions .
  • 2-(cis/trans-6’-Chloro-2’-nortricyclyl)benzo-1,3,2-dioxaborole ([184]): Derived from 1,5-cyclooctadiene and 2-chloro-1,3,2-benzodioxaborole in the presence of catechol, this benzo-fused derivative demonstrates structural versatility in boron heterocycles .

Key Difference : Unlike 2-chloro-1,3,2-dioxaborinane, these analogues incorporate bicyclic or aromatic moieties, altering steric and electronic properties.

Phosphorus-Containing Analogues

  • 2-Chloro-1,3,2-dioxaphosphorinane-2-oxide (CAS 6609-64-9) : Despite a similar naming convention, this phosphorus-based compound exhibits distinct reactivity due to its P=O center. It is synthesized via unspecified methods and reacts violently with water, releasing toxic gases like hydrogen chloride .

Key Difference : The substitution of boron with phosphorus introduces significant changes in polarity, stability, and hazard profile.

Physical Properties

Table 1: Comparative Physical Properties

Compound Boiling Point Refractive Index Physical State
This compound 28–31°C (0.5 mmHg) 1.4301 Liquid (non-viscous)
2-Chloro-1,3,2-dioxaphosphorinane-2-oxide 98–99°C N/A Liquid

Insight : The boron derivative’s lower boiling point reflects weaker intermolecular forces compared to the phosphorus analogue.

Reactivity and Stability

Table 2: Reactivity Comparison

Compound Reaction with Water Reaction with Alcohols
This compound Not explicitly reported Forms alkoxy derivatives (e.g., 2-n-butoxy-dioxaborinane)
2-Chloro-1,3,2-dioxaphosphorinane-2-oxide Violent hydrolysis (toxic gas release) No data available

Key Insight: The boron compound’s reactivity with alcohols underscores its role as a precursor in organoboron chemistry, while the phosphorus analogue’s instability in water necessitates stringent handling.

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